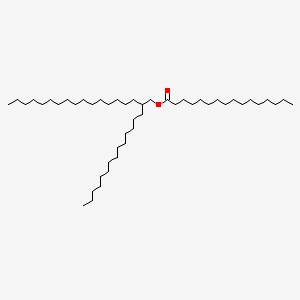
2-Tetradecyloctadecyl palmitate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tetradecyloctadecyl palmitate is a chemical compound with the molecular formula C48H96O2 and a molecular weight of 705.275 g/mol . It is an ester derived from palmitic acid and a long-chain alcohol. This compound is known for its use in various industrial and cosmetic applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Tetradecyloctadecyl palmitate can be synthesized through the esterification of palmitic acid with 2-tetradecyloctadecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Tetradecyloctadecyl palmitate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of palmitic acid and 2-tetradecyloctadecanol.
Oxidation: The long-chain alcohol moiety can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Palmitic acid and 2-tetradecyloctadecanol.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
2-Tetradecyloctadecyl palmitate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Mechanism of Action
The mechanism of action of 2-tetradecyloctadecyl palmitate involves its interaction with lipid bilayers in cell membranes. The long hydrophobic chains of the compound allow it to integrate into the lipid bilayer, affecting membrane fluidity and permeability. This property is particularly useful in cosmetic formulations, where it helps to improve the texture and stability of products .
Comparison with Similar Compounds
Similar Compounds
Cetyl palmitate: An ester of palmitic acid and cetyl alcohol, commonly used in cosmetics.
Stearyl palmitate: An ester of palmitic acid and stearyl alcohol, also used in cosmetic formulations.
Behenyl palmitate: An ester of palmitic acid and behenyl alcohol, known for its use in personal care products.
Uniqueness
2-Tetradecyloctadecyl palmitate is unique due to its long-chain alcohol component, which provides distinct properties such as enhanced stability and emollient effects compared to shorter-chain esters. This makes it particularly valuable in high-end cosmetic formulations where superior performance is required .
Biological Activity
2-Tetradecyloctadecyl palmitate, also known as stearyl palmitate, is a long-chain fatty acid ester that has garnered attention for its diverse biological activities. This compound is primarily utilized in pharmaceutical and cosmetic formulations due to its emollient properties, but its biological implications extend beyond mere application. This article delves into the biological activity of this compound, highlighting research findings, case studies, and potential therapeutic applications.
- Molecular Formula : C34H68O2
- Molecular Weight : 508.90 g/mol
- Density : 0.9 g/cm³
- Boiling Point : 528.4 °C at 760 mmHg
- Flash Point : 283.6 °C
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity
- Anti-inflammatory Properties
- Cell Proliferation and Apoptosis
- Skin Barrier Function
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
-
Case Study 1 : Antibacterial Efficacy
A clinical trial assessed the antibacterial efficacy of topical formulations containing stearyl palmitate against Staphylococcus aureus. Results indicated a significant reduction in bacterial load compared to control groups . -
Case Study 2 : Anti-inflammatory Effects
A study involving patients with chronic dermatitis showed that a cream containing stearyl palmitate resulted in improved symptoms and reduced inflammation markers after four weeks of use . -
Case Study 3 : Cell Cycle Regulation
In vitro experiments on cancer cell lines demonstrated that treatment with stearyl palmitate led to G1 phase arrest and increased apoptosis rates, indicating its potential role in cancer therapy .
Research Findings
Recent research has expanded the understanding of the mechanisms behind the biological activity of this compound:
- Mechanism of Action :
- Safety Profile :
Properties
CAS No. |
94200-65-4 |
|---|---|
Molecular Formula |
C48H96O2 |
Molecular Weight |
705.3 g/mol |
IUPAC Name |
2-tetradecyloctadecyl hexadecanoate |
InChI |
InChI=1S/C48H96O2/c1-4-7-10-13-16-19-22-25-27-29-32-35-38-41-44-47(43-40-37-34-31-28-24-21-18-15-12-9-6-3)46-50-48(49)45-42-39-36-33-30-26-23-20-17-14-11-8-5-2/h47H,4-46H2,1-3H3 |
InChI Key |
IGYMBVVZPQHQLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















